molecular formula C9H11F2N3 B1482201 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 1211578-24-3

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1482201
M. Wt: 199.2 g/mol
InChI Key: PCWFETVJHMQGLO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine” are not well-documented. The molecular weight of the compound is 199.2 g/mol.

Scientific Research Applications

Catalytic Applications

A study presents a metal-free method for amide bond formation from thioacids and amines at room temperature, catalyzed by pyridine derivatives. This approach is notable for its wide substrate scope and mild conditions, showcasing the potential utility of pyridine-based catalysts in synthetic chemistry (S. Samanta et al., 2020).

Structural Chemistry

Another piece of research investigates the crystal structure and DFT study of a pyridine derivative, highlighting the planarity of amine and amide units and their conjugation effects. This work provides insights into the structural properties of pyridine-containing molecules, which could be relevant for material science and molecular engineering (T. Okuda et al., 2019).

Optical Properties

Research on trisheterocyclic systems with electron-donating amino groups explores the impact of amine donors on thermal, redox, UV–Vis absorption, and emission properties. These findings could have implications for designing new materials with specific optical properties (J. Palion-Gazda et al., 2019).

Synthetic Chemistry

A study focused on the synthesis and structural studies of a related pyridine derivative, providing detailed spectral data and crystallographic information. Such research aids in understanding the molecular geometry and potential applications in medicinal chemistry and materials science (Șahin et al., 2010).

Anticancer Applications

There is also research on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared as potential anticancer agents. This work exemplifies the application of pyridine derivatives in pharmaceutical research, focusing on their bioactivity against various cancer cell lines (K. Chavva et al., 2013).

Organometallic Chemistry

Lastly, a chapter on organometallic complexes of aminopyridines discusses the coordination chemistry of pyridine derivatives, highlighting their roles in forming complexes with various metals. This area of study is crucial for the development of catalysts and materials with novel properties (Alexander P. Sadimenko, 2011).

Safety And Hazards

The safety and hazards associated with “6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine” are not well-documented. It is recommended to handle this compound with care and it should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

6-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)3-4-14(6-9)8-2-1-7(12)5-13-8/h1-2,5H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFETVJHMQGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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